Alectinib

Catalog No.
S548568
CAS No.
1256580-46-7
M.F
C30H34N4O2
M. Wt
482.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alectinib

CAS Number

1256580-46-7

Product Name

Alectinib

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

Molecular Formula

C30H34N4O2

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3

InChI Key

KDGFLJKFZUIJMX-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ761; ARQ-761; ARQ 761.

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

Description

The exact mass of the compound Alectinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

A Selective ALK Inhibitor for Non-Small Cell Lung Cancer (NSCLC)

Alectinib is a small molecule inhibitor that specifically targets anaplastic lymphoma kinase (ALK). ALK is an enzyme involved in cell growth and survival. Mutations in the ALK gene have been identified in approximately 2-4% of non-small cell lung cancer (NSCLC) patients []. These mutations lead to the uncontrolled activity of ALK, promoting tumor growth.

Alectinib acts by competitively binding to the ATP-binding pocket of the ALK protein, thereby blocking its signaling pathway and ultimately inhibiting the growth and proliferation of cancer cells harboring ALK mutations [].

Clinical Trials and Efficacy

Alectinib has been extensively studied in clinical trials for the treatment of ALK-positive NSCLC. Two large Phase III trials, ALEX and J-ALEX, compared the efficacy of alectinib to crizotinib, the first-generation ALK inhibitor. Both trials demonstrated that alectinib was significantly superior to crizotinib in terms of progression-free survival (PFS) and objective response rate (ORR). Additionally, alectinib showed better efficacy in treating brain metastases, which are a common complication in ALK-positive NSCLC patients.

Based on these findings, alectinib has become the standard first-line therapy for ALK-positive NSCLC patients [].

Ongoing Research

While alectinib has shown significant success in treating ALK-positive NSCLC, research is ongoing to:

  • Investigate mechanisms of resistance: Some patients eventually develop resistance to alectinib, and research is focused on understanding the mechanisms of resistance and developing strategies to overcome it [].
  • Evaluate combination therapies: Studies are exploring the potential benefits of combining alectinib with other targeted therapies or immunotherapies to further improve treatment outcomes [].
  • Develop next-generation ALK inhibitors: New ALK inhibitors with improved potency and tolerability are being developed to provide even more effective treatment options for ALK-positive NSCLC patients.

Alectinib is a second-generation oral medication designed to selectively inhibit the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) that expresses the ALK-EML4 fusion protein, which is responsible for the proliferation of cancer cells. By inhibiting ALK, alectinib prevents the phosphorylation and subsequent activation of downstream signaling pathways such as STAT3 and AKT, ultimately leading to reduced tumor cell viability. Alectinib received accelerated approval from the U.S. Food and Drug Administration in 2015 for patients who have progressed on or are intolerant to crizotinib, another ALK inhibitor .

Chemical Structure

  • Chemical Formula: C₃₀H₃₄N₄O₂
  • Molecular Weight: Approximately 482.62 g/mol
  • IUPAC Name: 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-5H,6H,11H-benzo[b]carbazole-3-carbonitrile .

Alectinib acts as a selective inhibitor of the ALK protein. ALK mutations can lead to uncontrolled cell growth and proliferation, a hallmark of cancer. Alectinib binds competitively to the ATP-binding pocket of the ALK protein, preventing ATP binding and subsequent ALK signaling [, ]. This disrupts downstream signaling pathways essential for cancer cell growth and survival, leading to tumor regression [, ].

Clinical trials have shown Alectinib to be generally well-tolerated, but common side effects include fatigue, constipation, diarrhea, and peripheral edema. Alectinib can also interact with other medications metabolized by CYP3A4, so careful monitoring is necessary during co-administration [].

Alectinib functions through a mechanism that involves binding to the ATP site of the ALK protein, inhibiting its kinase activity. This inhibition disrupts the phosphorylation cascade that promotes cell survival and proliferation in cancerous cells. The IC50 value for alectinib's inhibition of human recombinant ALK is approximately 1.9 nM, indicating a high potency against this target . Additionally, its major active metabolite, M4, exhibits similar inhibitory properties with an IC50 value of 1.2 nM .

Alectinib has demonstrated significant efficacy in treating ALK-positive NSCLC. Clinical studies have shown that it can lead to substantial tumor reduction and improved progression-free survival rates compared to crizotinib. The drug has been associated with fewer severe adverse reactions than its predecessor, making it a preferred option for patients who develop resistance to crizotinib . Common adverse effects include fatigue, constipation, edema, and myalgia .

The synthesis of alectinib involves several key steps:

  • Formation of the Core Structure: The benzo[b]carbazole skeleton is constructed through cyclization reactions involving appropriate precursors.
  • Side Chain Addition: The morpholine and piperidine moieties are introduced via nucleophilic substitution reactions.
  • Final Modifications: Functional groups are added or modified to achieve the final compound structure.

The complete synthetic route is complex and requires careful control of reaction conditions to ensure high yield and purity .

Alectinib exhibits interactions with various cytochrome P450 enzymes. Notably:

  • It inhibits CYP2C8 but does not significantly alter the pharmacokinetics of drugs metabolized by this enzyme.
  • Alectinib is a substrate for CYP3A4, and its metabolism can be affected by concomitant use of CYP3A4 inhibitors or inducers.

The drug's interactions with P-glycoprotein suggest that it may influence the absorption and distribution of other medications .

Several compounds share structural or functional similarities with alectinib:

Compound NameMechanism of ActionIndicationUnique Features
CrizotinibALK inhibitorALK-positive NSCLCFirst-generation ALK inhibitor
BrigatinibALK inhibitorALK-positive NSCLCPotent against multiple ALK mutations
LorlatinibALK inhibitorALK-positive NSCLCBroad spectrum against resistant mutations
EntrectinibTRK/ALK inhibitorNTRK fusion-positive tumorsTargets multiple kinases including TRK

Alectinib's unique profile lies in its selectivity for mutant forms of ALK and its favorable safety profile compared to earlier generation inhibitors like crizotinib. Its ability to penetrate the central nervous system also distinguishes it from some other compounds in this class .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

482.26817634 g/mol

Monoisotopic Mass

482.26817634 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LIJ4CT1Z3Y

Drug Indication

Alectinib is a kinase inhibitor indicated for the treatment of patients with anaplastic lymphoma kinase (ALK)-positive, metastatic non-small cell lung cancer (NSCLC) who have progressed on or are intolerant to crizotinib. This indication is approved under accelerated approval based on tumor response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in confirmatory trials.
FDA Label
Alecensa as monotherapy is indicated for the first-line treatment of adult patients with anaplastic lymphoma kinase (ALK)-positive advanced non-small cell lung cancer (NSCLC). Alecensa as monotherapy is indicated for the treatment of adult patients with ALK�positive advanced NSCLC previously treated with crizotinib.
Treatment of non-small cell lung carcinoma (NSCLC)

Livertox Summary

Alectinib is a tyrosine kinase receptor inhibitor and antineoplastic agent used in the therapy of selected forms of advanced non-small cell lung cancer. Alectinib is associated with a moderate rate of transient elevations in serum aminotransferase levels during therapy and with rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK.

Absorption Distribution and Excretion

Alectinib reached maximal concentrations at 4 hours following administration of 600 mg twice daily under fed conditions in patients with ALK-positive NSCLC. The absolute bioavailability was 37% in the fed state. A high-fat, high-calorie meal increased the combined exposure of alectinib and its major metabolite M4 by 3.1-fold following oral administration of a single 600 mg dose.
When radioactively labeled, 98% of radioactivity was found in feces with 84% of that amount excreted as unchanged alectinib and 6% as M4. Less than 0.5% was found to be recovered in urine.
4016 L
The apparent clearance is 81.9L/hr for alectinib and 217 L/hr for M4.

Metabolism Metabolites

Alectinib is metabolized by CYP3A4 to its major active metabolite M4. M4 is then further metabolized by CYP3A4. Both alectinib and M4 demonstrate similar in vivo and in vitro activity. In vitro studies suggest that alectinib is not a substrate for P-gp while M4 is.

Wikipedia

Alectinib
Methyldioxirane

Biological Half Life

The mean elimination half life is 33 hr for alectinib and 31 hr for M4.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Sezai A, Nakata K, Iida M, Yoshitake I, Wakui S, Osaka S, Kimura H, Takahashi K, Ishi Y, Yaoita H, Arimoto M, Hata H, Shiono M, Takayama T, Hirayama A. A Study on the Occurrence and Prevention of Perioperative Stroke after Coronary Artery Bypass Grafting. Ann Thorac Cardiovasc Surg. 2015 Jun 25;21(3):275-81. doi: 10.5761/atcs.oa.15-00089. Epub 2015 Jun 5. PubMed PMID: 26050596.
2: Wang LH, Dong T, Liu BB, Zhao XD, Chen JW, Murao K, Zhu W, Zhang GX. Contribution of the renin-angiotensin system in chronic foot-shock induced hypertension in rats. Life Sci. 2015 Jan 15;121:135-44. doi: 10.1016/j.lfs.2014.12.004. Epub 2014 Dec 11. PubMed PMID: 25498894.
3: Kobori H, Mori H, Masaki T, Nishiyama A. Angiotensin II blockade and renal protection. Curr Pharm Des. 2013;19(17):3033-42. Review. PubMed PMID: 23176216; PubMed Central PMCID: PMC3651580.
4: Nishiyama A, Kobori H, Konishi Y, Morikawa T, Maeda I, Okumura M, Kishida M, Hamada M, Nagai Y, Nakagawa T, Ohashi N, Nakano D, Hitomi H, Imanishi M. Mineralocorticoid receptor blockade enhances the antiproteinuric effect of an angiotensin II blocker through inhibiting podocyte injury in type 2 diabetic rats. J Pharmacol Exp Ther. 2010 Mar;332(3):1072-80. doi: 10.1124/jpet.109.158113. Epub 2009 Nov 25. PubMed PMID: 19940106; PubMed Central PMCID: PMC2835438.
5: Zhang GX, Ohmori K, Nagai Y, Fujisawa Y, Nishiyama A, Abe Y, Kimura S. Role of AT1 receptor in isoproterenol-induced cardiac hypertrophy and oxidative stress in mice. J Mol Cell Cardiol. 2007 Apr;42(4):804-11. Epub 2007 Feb 3. PubMed PMID: 17350036.
6: Dollar A, Brown C, Putnam D, McLaughlin T, Okamoto L, Arocho R. A retrospective electronic chart review of blood pressure changes in elderly patients treated with amlodipine or an angiotensin-converting enzyme inhibitor or angiotensin II receptor blocker. Clin Ther. 2002 Jun;24(6):930-41. PubMed PMID: 12117083.

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